molecular formula C26H23F2N3O7 B12416093 Cap-dependent endonuclease-IN-23

Cap-dependent endonuclease-IN-23

Cat. No.: B12416093
M. Wt: 527.5 g/mol
InChI Key: NKFNQBUTOXCBGL-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cap-dependent endonuclease-IN-23 is a compound known for its inhibitory effects on cap-dependent endonucleases, which are enzymes crucial for the transcription and replication of certain RNA viruses. This compound has garnered attention due to its potential as a broad-spectrum antiviral agent, particularly against influenza viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cap-dependent endonuclease-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. For instance, the synthesis of similar compounds like baloxavir derivatives involves molecular docking, PAINS-Remover, and SwissADME evaluations to ensure drug-likeness .

Industrial Production Methods

Industrial production of this compound would likely follow similar methodologies used for other antiviral agents. This includes large-scale synthesis in reactors, purification through crystallization or chromatography, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Cap-dependent endonuclease-IN-23 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .

Scientific Research Applications

Cap-dependent endonuclease-IN-23 has a wide range of scientific research applications:

Mechanism of Action

Cap-dependent endonuclease-IN-23 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the “cap-snatching” process in viral RNA transcription. This inhibition prevents the virus from synthesizing its mRNA, thereby halting its replication. The compound binds to the active site of the enzyme, blocking its catalytic activity and disrupting the viral life cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cap-dependent endonuclease-IN-23 is unique due to its specific binding affinity and inhibitory potency against the cap-dependent endonuclease enzyme. Its structure-activity relationship studies have shown enhanced inhibition compared to other similar compounds, making it a promising candidate for further development .

Biological Activity

Cap-dependent endonucleases play a crucial role in the life cycle of various viruses, particularly in the synthesis of viral mRNA. This article focuses on the biological activity of Cap-dependent endonuclease-IN-23, a compound that has shown potential as an antiviral agent by inhibiting the cap-dependent endonuclease activity of influenza viruses.

Overview of Cap-dependent Endonucleases

Cap-dependent endonucleases are enzymes that cleave capped RNA molecules, which is essential for the initiation of viral mRNA synthesis. The influenza virus utilizes its RNA polymerase complex, which includes the PB1 and PB2 subunits, to perform this function. The PB2 subunit binds to host cell mRNAs, while the PB1 subunit carries out the cleavage necessary to produce capped RNA primers. Understanding how inhibitors like this compound affect these processes is critical for developing effective antiviral therapies.

The mechanism by which this compound exerts its antiviral effects involves competitive inhibition of the cap-binding site and subsequent disruption of the endonucleolytic cleavage process. Studies have demonstrated that modifications to the chemical structure of similar compounds can enhance their inhibitory potency. For instance, compounds with chiral centers and electron-withdrawing groups have shown improved interactions with endonucleases, leading to lower IC50 values (the concentration required to inhibit 50% of enzyme activity) compared to standard inhibitors like baloxavir.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Inhibition Potency :
    • The IC50 value for this compound was found to be significantly lower than that of baloxavir, indicating a stronger inhibitory effect on cap-dependent endonuclease activity.
    • Structural modifications have been linked to enhanced binding affinity and inhibition efficacy.
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis revealed that specific substitutions on the dibenzothiepin core structure can lead to increased inhibitory activity. For example, compounds with diphenylmethyl groups showed superior binding properties compared to their dibenzothiepin counterparts.
  • Case Studies :
    • In clinical settings, variants of influenza viruses exhibiting reduced susceptibility to existing cap-dependent endonuclease inhibitors were identified. These variants displayed mutations in key regions associated with drug binding, emphasizing the need for ongoing surveillance and development of next-generation inhibitors like this compound.

Data Table: Inhibitory Activity Comparison

CompoundIC50 (μM)Mechanism of Action
Baloxavir7.45Inhibits cap-binding and cleavage
This compound3.29Stronger interaction due to structural modifications
I-43.29Enhanced by electron-withdrawing groups
II-21.46High potency due to optimal structural configuration

Properties

Molecular Formula

C26H23F2N3O7

Molecular Weight

527.5 g/mol

IUPAC Name

[(2S,12R)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m1/s1

InChI Key

NKFNQBUTOXCBGL-YADHBBJMSA-N

Isomeric SMILES

CN1[C@H]2CCOC3=CC(=C(C=C3[C@@H](N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F

Canonical SMILES

CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.